4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 40947-69-1
VCID: VC2315058
InChI: InChI=1S/C14H15N3O4S/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
SMILES: CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35 g/mol

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid

CAS No.: 40947-69-1

Cat. No.: VC2315058

Molecular Formula: C14H15N3O4S

Molecular Weight: 321.35 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid - 40947-69-1

Specification

CAS No. 40947-69-1
Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
IUPAC Name 4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid
Standard InChI InChI=1S/C14H15N3O4S/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
Standard InChI Key RFHAPRIQUZZKDJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N
Canonical SMILES CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N

Introduction

Chemical Structure and Properties

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid is characterized by its molecular formula C₁₄H₁₅N₃O₄S and a molecular weight of 321.35 g/mol . The compound features a benzenesulfonic acid group linked to a 4-amino-5-methoxy-2-methylphenyl group through an azo (-N=N-) bond, which is characteristic of azo compounds. This structural arrangement contributes significantly to its properties as a dye intermediate.

Physical and Chemical Properties

The physical and chemical properties of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid are summarized in Table 1:

PropertyValueReference
Molecular FormulaC₁₄H₁₅N₃O₄S
Molecular Weight321.35 g/mol
Density1.4±0.1 g/cm³
pKa-1.15±0.50 (Predicted)
AppearanceTypically a solid powder
SolubilitySoluble in alkaline solutions
CAS Number40947-69-1
EINECS255-151-7

Structural Identifiers

The compound can be identified using various structural codes and naming systems as detailed in Table 2:

Identifier TypeValueReference
IUPAC Name4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid
InChIInChI=1S/C14H15N3O4S/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20)
InChIKeyRFHAPRIQUZZKDJ-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N

Synthesis and Preparation Methods

The synthesis of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. This multi-step process yields the final azo compound with specific functional groups that contribute to its properties as a dye intermediate.

Diazotization Reaction

The process begins with the diazotization of 4-amino-5-methoxy-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This reaction is typically conducted under carefully controlled conditions:

  • The amine is dissolved in an acidic solution (typically HCl)

  • The solution is cooled to 0-5°C to prevent decomposition of the diazonium salt

  • Sodium nitrite (NaNO₂) is added slowly to form the diazonium intermediate

Azo Coupling

The diazonium salt intermediate is then coupled with benzenesulfonic acid under alkaline conditions to yield the final azo compound. The coupling reaction typically proceeds through:

  • Preparation of benzenesulfonic acid solution in alkaline medium

  • Addition of the diazonium salt solution to the benzenesulfonic acid solution

  • Maintenance of appropriate pH (typically 7-9) during coupling

  • Isolation and purification of the final product

Industrial Production

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pH, and reaction time. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions and Reactivity

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid participates in various chemical reactions, primarily due to the presence of the azo group and other functional groups in its structure.

Azo Group Reactions

The azo group (-N=N-) is particularly reactive and can undergo several transformations:

  • Reduction: The azo bond can be cleaved through reduction reactions, typically using reducing agents like sodium dithionite or zinc in acidic conditions, forming corresponding aromatic amines . The FTIR pattern of the decolorized product lacks a peak at 1597.1 cm⁻¹, indicating the disappearance of the (-N=N-) azo bond during reduction .

  • Oxidation: The compound can undergo oxidation reactions with various oxidizing agents, potentially forming different products depending on the oxidizing agent used.

  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Functional Group Reactivity

The amino, methoxy, and sulfonic acid groups also contribute to the compound's chemical reactivity:

  • The amino group (-NH₂) can participate in various reactions including acylation and alkylation

  • The methoxy group (-OCH₃) affects electron distribution in the aromatic ring

  • The sulfonic acid group (-SO₃H) provides water solubility and can participate in salt formation

Applications in Research and Industry

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid has various applications in scientific research and industrial processes, particularly in the dye industry.

Dye Industry Applications

The compound is primarily utilized as an intermediate in the production of azo dyes. These dyes are extensively used in:

  • Textile Industry: For dyeing various fabrics and materials

  • Paper Industry: For coloring paper products

  • Leather Industry: For dyeing leather goods

  • Plastics and Polymers: For imparting color to synthetic materials

The compound's chemical properties enable it to impart vivid colors that are stable under various conditions, making it suitable for commercial use.

Scientific Research Applications

In scientific research, this compound serves multiple purposes:

  • Biochemical Studies: Used in staining techniques for microscopy due to its vibrant color and ability to bind to biological tissues

  • Material Science: Employed in the development of new materials, such as nanomaterials and polymers

  • Analytical Chemistry: Used as a colorimetric reagent in various analytical procedures

Biological Activity and Health Implications

The biological activity of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid and related azo compounds has been studied extensively, with particular focus on their potential health effects.

Enzymatic Interactions

This compound has been reported to interact with various enzymes, potentially affecting biological processes:

  • Inhibition of Cyclooxygenase: Acts as an inhibitor of cyclooxygenase, which is involved in inflammation processes

  • Effects on Inflammatory Cytokines: May reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α

  • Impact on Oxidative Stress: Potential reduction of reactive oxygen species involved in oxidative stress

Receptor Interactions

The compound has also been found to interact with certain receptors:

  • Adenosine Receptor Activity: Acts as an agonist of the adenosine A2A receptor, which is involved in the regulation of sleep, learning, and memory

Toxicological Considerations

While specific toxicity data for 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid is limited, research on related azo dyes provides important insights:

  • Genotoxicity: Some azo dyes have been shown to induce DNA damage in human cells. For example, the azo dye Disperse Orange 1 exhibited genotoxic effects on human hepatoma cells (HepG2) at concentrations as low as 0.2 μg/mL .

  • Enzymatic Activation: The mutagenicity of azo dyes can be enhanced in the presence of enzymes like nitroreductase and o-acetyltransferase, which play a role in metabolizing these compounds .

  • Metabolic Transformation: Under anaerobic conditions, azo dyes can be cleaved by microorganisms, potentially forming carcinogenic aromatic amines .

Environmental Impact and Fate

The environmental implications of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid and similar azo compounds are significant, particularly in relation to water systems.

Environmental Persistence

Azo dyes, including 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, possess certain characteristics that contribute to their environmental persistence:

  • Chemical Stability: The electron-withdrawal character of azo groups makes these compounds less susceptible to oxidative catabolism, allowing them to persist under aerobic environmental conditions .

  • Photolytic Stability: These compounds exhibit high photolytic stability, which is a required feature for their use as dyes but also contributes to their environmental persistence .

  • Microbial Resistance: Stability against microbial attack is another feature of azo dyes, which may prolong their lifetime in the environment .

Aquatic Ecosystem Effects

When discharged into water systems, azo dyes can have several effects on aquatic ecosystems:

  • Visual Pollution: Even small amounts (<1 ppm) of azo dyes in water are highly visible, affecting the aesthetic properties of water bodies .

  • Photosynthesis Inhibition: By decreasing light penetration through water, these compounds can reduce photosynthetic activity, leading to oxygen deficiency and disruption of biological cycles in aquatic biota .

  • Toxicity to Organisms: Many azo dyes can be highly toxic to ecosystems and act as mutagens, potentially causing acute to chronic effects on organisms depending on exposure time and concentration .

Biodegradation and Remediation

Research has identified potential approaches for the biodegradation and remediation of azo dyes in the environment:

  • Microbial Degradation: Various bacterial strains have been identified that can decolorize azo dyes, including Bacillus paramycoides, Pseudomonas taiwanensis, Citrobacter murliniae, and Aeromonas taiwanensis .

  • Decolourization Conditions: Effective decolourization has been observed at dye concentrations of 1000 mg/L under optimal temperature conditions of 30-40°C .

  • Mechanism of Degradation: The bacterial degradation of azo dyes typically involves the cleavage of the azo bond, which can be detected through the disappearance of the characteristic peak at 1597.1 cm⁻¹ in FTIR analysis .

Related Compounds and Derivatives

4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid exists within a family of related compounds, including its salts and structurally similar derivatives.

Salt Forms

The compound can form various salts, including:

  • Sodium Salt: Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]-, sodium salt (1:1), with CAS Number 3626-35-5 and molecular formula C₁₄H₁₅N₃O₄S.Na .

  • Hydrochloride Salt: Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride, with CAS Number 68400-35-1 and molecular formula C₁₄H₁₆ClN₃O₄S.

Structurally Similar Compounds

Several compounds share structural similarities with 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid, including:

  • 4-[(4-Amino-2-methylphenyl)azo]benzenesulfonic acid: Lacks the methoxy group at the 5-position.

  • 4-[(4-Amino-5-methylphenyl)azo]benzenesulfonic acid: Contains a methyl group instead of a methoxy group at the 5-position.

  • 4-[(4-Amino-5-ethoxy-2-methylphenyl)azo]benzenesulfonic acid: Contains an ethoxy group instead of a methoxy group at the 5-position.

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and analysis of 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid.

Spectroscopic Methods

  • FTIR Spectroscopy: Used to identify functional groups, particularly the azo bond (-N=N-) which shows a characteristic peak around 1597.1 cm⁻¹ .

  • UV-Visible Spectroscopy: Employed to analyze the absorption characteristics of the compound, with azo chromophores typically showing absorption maxima (λ_max) around 450 nm .

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, with aromatic protons typically appearing in the range of δ 6.5–8.5 ppm and methoxy groups around δ 3.8 ppm.

Chromatographic Techniques

  • HPLC: Used for purity analysis and to monitor degradation products under different pH and temperature conditions.

  • TLC: Employed for qualitative analysis and monitoring reaction progress during synthesis.

Future Research Directions

Research on 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid continues to evolve, with several promising directions for future investigation:

Structure-Property Relationships

Further research into the relationship between the structure of this compound and its properties could yield valuable insights:

  • Effect of Substituents: Investigation of how different substituents on the aromatic rings affect the compound's physical, chemical, and biological properties .

  • Solvent Effects: Study of how different solvent media influence the photophysics of the molecule, potentially leading to applications in sensor development .

Environmental Applications

Given the environmental concerns associated with azo dyes, research into more sustainable approaches is warranted:

  • Improved Biodegradation: Development of more efficient microbial systems for the degradation of this and similar azo compounds.

  • Green Synthesis Methods: Exploration of environmentally friendly synthetic routes that reduce waste and hazardous by-products.

Medicinal Applications

The biological activity of this compound suggests potential for medicinal applications:

  • Anti-inflammatory Properties: Further investigation of its reported ability to inhibit inflammatory processes and reduce pro-inflammatory cytokines .

  • Neurological Applications: Exploration of its interaction with the adenosine A2A receptor and potential applications in disorders related to sleep, learning, and memory .

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